

An In-depth Technical Guide on Ethyl (cyclohexylamino)(oxo)acetate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Ethyl (cyclohexylamino)(oxo)acetate

Cat. No.: B1352792

[Get Quote](#)

Disclaimer: Information regarding the specific discovery, detailed historical timeline, and biological activity of **ethyl (cyclohexylamino)(oxo)acetate** (CAS No. 39183-54-5) is limited in publicly accessible scientific literature. This guide provides a comprehensive overview of its known chemical properties and a plausible synthesis pathway based on established chemical principles.

Introduction

Ethyl (cyclohexylamino)(oxo)acetate is an organic compound with the chemical formula C₁₀H₁₇NO₃.^[1] Structurally, it is the ethyl ester of an N-substituted oxamic acid, where the nitrogen atom is part of a cyclohexylamino group. While specific details of its discovery and historical development are not extensively documented, its structure suggests potential applications as a building block in organic synthesis, particularly in the preparation of more complex molecules such as pharmaceuticals or agrochemicals. This document aims to provide a detailed technical overview of its chemical properties and a hypothetical, yet plausible, experimental protocol for its synthesis.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **ethyl (cyclohexylamino)(oxo)acetate** is presented in Table 1.

Property	Value	Source
CAS Number	39183-54-5	[1]
Molecular Formula	C10H17NO3	[1]
Molecular Weight	199.25 g/mol	
IUPAC Name	ethyl (cyclohexylamino)(oxo)acetate	
Synonyms	acetic acid, (cyclohexylamino)oxo-, ethyl ester; 2-(cyclohexylamino)-2- keto-acetic acid ethyl ester; 2- (cyclohexylamino)-2-oxoacetic acid ethyl ester; ethyl 2- (cyclohexylamino)-2-oxo- acetate; ethyl 2- (cyclohexylamino)-2-oxo- ethanoate; ethyl (cyclohexylcarbamoyl)formate	

Synthesis of Ethyl (cyclohexylamino)(oxo)acetate Proposed Synthesis Pathway

A plausible and efficient method for the synthesis of **Ethyl (cyclohexylamino)(oxo)acetate** is the acylation of cyclohexylamine with diethyl oxalate. This reaction is a common method for the preparation of N-substituted oxamates. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine attacks one of the ester carbonyl groups of diethyl oxalate, leading to the displacement of an ethoxide leaving group.

The proposed reaction is as follows:

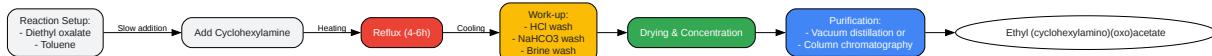
Experimental Protocol (Hypothetical)

This protocol describes a laboratory-scale synthesis of **Ethyl (cyclohexylamino)(oxo)acetate**.

Materials:

- Cyclohexylamine
- Diethyl oxalate
- Toluene (anhydrous)
- Hydrochloric acid (1 M)
- Saturated sodium bicarbonate solution
- Brine (saturated sodium chloride solution)
- Anhydrous magnesium sulfate
- Round-bottom flask
- Reflux condenser
- Stirring apparatus
- Separatory funnel
- Rotary evaporator

Procedure:


- Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add diethyl oxalate (1.0 equivalent) and anhydrous toluene (100 mL).
- Addition of Amine: While stirring, slowly add cyclohexylamine (1.0 equivalent) to the solution at room temperature.
- Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with 1 M hydrochloric acid (2 x 50 mL),

saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure **ethyl (cyclohexylamino)(oxo)acetate**.

Visualization of the Synthesis Workflow

The following diagram illustrates the proposed experimental workflow for the synthesis of **ethyl (cyclohexylamino)(oxo)acetate**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. echemi.com [echemi.com]
- To cite this document: BenchChem. [An In-depth Technical Guide on Ethyl (cyclohexylamino)(oxo)acetate]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1352792#discovery-and-history-of-ethyl-cyclohexylamino-oxo-acetate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com